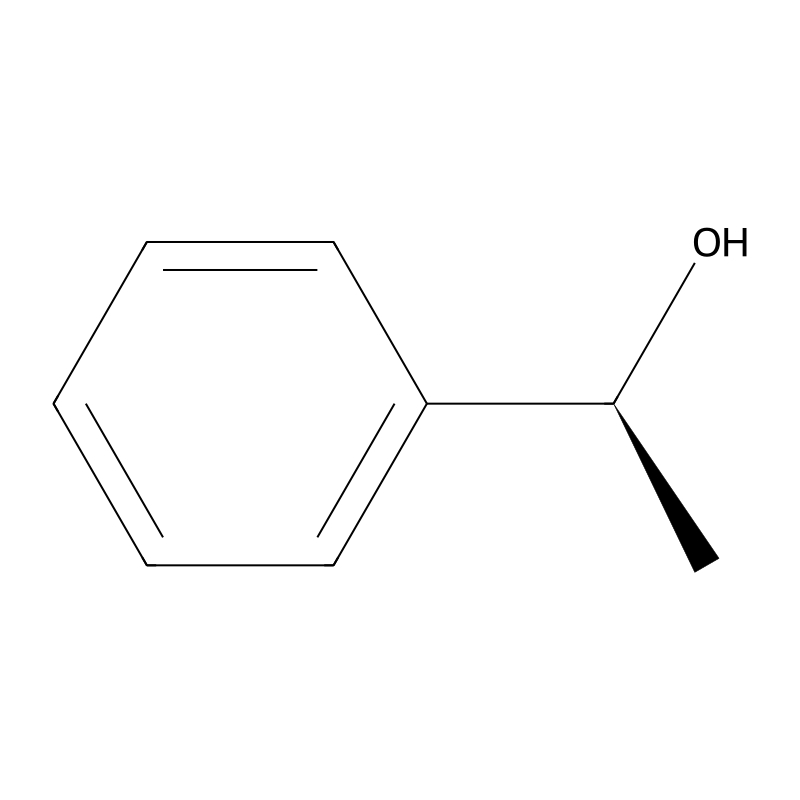

(S)-1-Phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activity Studies:

- (S)-1-Phenylethanol is a naturally occurring compound found in various plants and microorganisms []. It exhibits diverse biological activities, including:

- Antimicrobial properties: Studies have shown its potential as an antibacterial and antifungal agent [].

- Flavor and Fragrance Research: (S)-1-Phenylethanol contributes to the characteristic aroma of rose and other flowers, making it valuable in flavor and fragrance research [].

- Neurological studies: Research suggests (S)-1-Phenylethanol may play a role in modulating neurotransmitter activity in the brain, with potential implications for neurological disorders [].

Organic Synthesis and Synthetic Chemistry:

- Due to its functional group and chirality, (S)-1-Phenylethanol serves as a valuable building block in organic synthesis. Researchers utilize it for the synthesis of various organic compounds, including:

Biocatalysis and Enzymatic Studies:

- The enantioselective bioreduction of prochiral ketones, like acetophenone, to obtain (S)-1-Phenylethanol is a well-established example in biocatalysis research []. This process utilizes enzymes as catalysts for efficient and selective production of the desired chiral alcohol.

Environmental Studies:

(S)-1-Phenylethanol is a chiral compound with the molecular formula C₈H₁₀O. It is the (S)-enantiomer of 1-phenylethanol and is characterized by its aromatic phenyl group attached to a chiral carbon atom, which also bears a hydroxyl group. This compound is notable for its role as a metabolite in various biological systems, particularly in mice, where it participates in metabolic pathways involving alcohol dehydrogenases and other enzymes .

- Oxidation: It can be oxidized to form acetophenone through the action of alcohol dehydrogenases or other oxidizing agents. This reaction is stereospecific, often facilitated by (S)-1-phenylethanol dehydrogenase, which catalyzes the conversion using NAD+ as a cofactor .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications including flavoring and fragrance industries.

- Acylation: The compound can also participate in acylation reactions, forming acyl derivatives that are valuable intermediates in organic synthesis .

(S)-1-Phenylethanol exhibits various biological activities. It has been shown to interact with enzymes such as (S)-1-phenylethanol dehydrogenase, which plays a crucial role in its metabolism . Additionally, it has been identified as having potential antimicrobial properties, although further studies are needed to fully elucidate its pharmacological effects.

Several methods exist for synthesizing (S)-1-phenylethanol:

- Asymmetric Reduction: One common method involves the asymmetric reduction of acetophenone using chiral catalysts or enzymes, yielding (S)-1-phenylethanol with high enantiomeric purity.

- Biocatalytic Processes: Enzymatic methods utilizing specific dehydrogenases or lipases have been developed to produce (S)-1-phenylethanol from racemic mixtures or other substrates .

- Chemical Synthesis: Traditional chemical synthesis routes may involve starting materials that undergo various transformations including Grignard reactions or nucleophilic substitutions.

(S)-1-Phenylethanol has several applications across different fields:

- Fragrance and Flavor Industry: Due to its pleasant floral scent, it is commonly used as a fragrance component in perfumes and as a flavoring agent in food products.

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.

- Research: The compound is utilized in biochemical research to study enzyme kinetics and metabolic pathways involving alcohol metabolism .

Interaction studies have focused on the enzymatic processes involving (S)-1-phenylethanol. For instance, research has highlighted its binding affinity to specific enzymes such as (S)-1-phenylethanol dehydrogenase, which catalyzes its oxidation. These studies reveal insights into enzyme specificity and kinetics, enhancing our understanding of metabolic pathways involving this compound .

(S)-1-Phenylethanol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure | Key Differences |

|---|---|---|

| (R)-1-Phenylethanol | Chiral counterpart | Opposite stereochemistry; different biological activity |

| Benzyl alcohol | C₇H₈O | Lacks chiral center; simpler structure |

| Ethanol | C₂H₅OH | Smaller size; lacks aromatic ring |

| 2-Phenylethanol | C₈H₁₀O | Different positioning of hydroxyl group |

(S)-1-Phenylethanol is unique due to its specific stereochemistry and resultant biological activity, distinguishing it from its counterparts. Its interactions with enzymes and its applications in fragrance and pharmaceuticals further highlight its significance in both industrial and research contexts.

(S)-1-Phenylethanol is a colorless liquid with a mild floral aroma reminiscent of hyacinth and gardenia. Its optical rotation, $$ [\alpha]^{22}_D = -44.0^\circ $$ (neat), distinguishes it from its ($$ R $$)-enantiomer. Key physicochemical properties include:

The compound’s hydroxyl and phenyl groups enable participation in hydrogen bonding and π-π interactions, influencing its reactivity in chiral environments.

Synthesis and Production

Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation of acetophenone using ruthenium-based catalysts achieves >99% enantiomeric excess (ee) under mild conditions (50 atm $$ \text{H}2 $$, room temperature). This method’s efficiency stems from the catalyst’s ability to transfer chirality during ketone reduction. Recent optimizations with $$ \text{RuBr}2[(S,S)\text{-xylskewphos}] $$ and potassium tert-butoxide yielded 88% ee at 40°C, highlighting the impact of ligand design on stereoselectivity.

Biocatalytic Reduction

Enantioselective bioreduction of acetophenone by Rhizopus arrhizus offers a sustainable alternative. This fungal biocatalyst selectively produces ($$ S $$)-1-phenylethanol, though yields depend on substrate concentration and reaction time. For instance, a 19-hour reaction at 40°C achieved quantitative conversion.

Kinetic Resolution

Lipase-catalyzed kinetic resolution of racemic 1-phenylethanol using Novozyme 435 and vinyl acetate achieves 100% ee for the ($$ S $$)-enantiomer. Optimal conditions include 400 mM substrate, 1200 mM acyl donor, and 22 mg/mL enzyme at 50°C. This method is scalable for industrial applications, particularly in fragrance manufacturing.

Applications in Industry and Research

Pharmaceuticals

(S)-1-Phenylethanol serves as a chiral building block for drugs such as (1$$ S $$,3$$ R $$,4$$ S $$)-1-methyl-3,4-diphenylisochromene-3,4-diol, a potential anticancer agent. Its derivatives also inhibit cholesterol absorption, making them relevant to cardiovascular therapies.

Fragrances and Flavors

With a hyacinth-like scent, ($$ S $$)-1-phenylethanol is used in perfumes, soaps, and food flavorings. Its esterified forms enhance stability in cosmetic formulations.

Chiral Solvents and Catalysts

In organic synthesis, ($$ S $$)-1-phenylethanol facilitates asymmetric domino reactions, such as Knoevenagel/Diels-Alder sequences, by inducing stereoselectivity.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Dates

Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021